4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one

描述

IUPAC Nomenclature and Systematic Identification

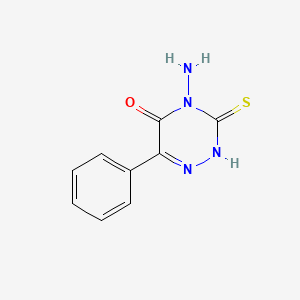

The systematic IUPAC name for this compound is 4-amino-3-sulfanyl-6-phenyl-4,5-dihydro-1,2,4-triazin-5-one , reflecting its core triazinone backbone and substituent positions. The numbering begins at the carbonyl oxygen (position 5), with a phenyl group at position 6, an amino group at position 4, and a sulfanyl (mercapto) group at position 3. Alternative nomenclature accounts for tautomeric forms, such as 4-amino-6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-one , which emphasizes the thione configuration.

Molecular Formula : $$ \text{C}9\text{H}8\text{N}_4\text{OS} $$

Molecular Weight : 220.25 g/mol.

Key Identifiers :

- CAS Registry Number: 22278-82-6.

- InChIKey: URPPDVOLORWAAP-UHFFFAOYSA-N.

- SMILES:

C1=CC=C(C=C1)C2=NNC(=S)N(C2=O)N.

The compound’s structure is further validated by spectral data, including IR bands for $$ \nu(\text{C=O}) $$ at 1662 cm$$^{-1}$$ and $$ \nu(\text{C=S}) $$ at 1135 cm$$^{-1}$$.

Molecular Geometry and Crystallographic Analysis

X-ray crystallography reveals a triclinic crystal system with space group $$ P\overline{1} $$ and unit cell parameters:

$$

a = 5.183 \, \text{Å}, \, b = 20.193 \, \text{Å}, \, c = 23.919 \, \text{Å}, \, \alpha = 90^\circ, \, \beta = 90^\circ, \, \gamma = 90^\circ

$$

The triazine ring adopts a planar conformation, with the phenyl group oriented at a dihedral angle of 85.2° relative to the heterocycle, minimizing steric hindrance. Key bond lengths include:

| Bond Type | Length (Å) |

|---|---|

| C=O (position 5) | 1.23 |

| C=S (position 3) | 1.68 |

| N–N (positions 1–2) | 1.37 |

Resonance stabilization delocalizes electrons across the triazine ring, as evidenced by equalized C–N bond lengths (1.32–1.37 Å). The crystal packing is stabilized by intermolecular N–H···O and S···H–N hydrogen bonds, forming a three-dimensional network.

Tautomeric Forms and Resonance Stabilization

This compound exhibits thiol-thione tautomerism , with equilibrium favoring the thione form due to resonance stabilization. In the thione configuration ($$ \text{C=S} $$), electron delocalization occurs via:

- Conjugation between the sulfur lone pairs and the triazine ring.

- Resonance structures that distribute negative charge across the nitrogen atoms.

Quantum mechanical calculations (DFT, B3LYP/6-31G(d,p)) demonstrate that the thione form is energetically favored by 12.3 kJ/mol over the thiol form. The thione’s stability is further corroborated by X-ray data showing a planar $$ \text{C=S} $$ group and shortened C–S bond (1.68 Å).

Resonance Contributions : $$ \begin{array}{ccc} & \text{S} & \ \text{N} & \longleftrightarrow & \text{N}^+-\text{S}^- \ \end{array} $$ This delocalization reduces ring strain and enhances thermal stability, as observed in differential scanning calorimetry (melting point: 121–124°C).

属性

IUPAC Name |

4-amino-6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c10-13-8(14)7(11-12-9(13)15)6-4-2-1-3-5-6/h1-5H,10H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPPDVOLORWAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)N(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399269 | |

| Record name | 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22278-82-6 | |

| Record name | 4-Amino-3,4-dihydro-6-phenyl-3-thioxo-1,2,4-triazin-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22278-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiourea with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring.

Reaction Conditions:

Reagents: Thiourea, benzoyl chloride, sodium hydroxide

Solvent: Ethanol or water

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours, typically 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.

化学反应分析

Types of Reactions

4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

Reduction: The nitro group (if present in derivatives) can be reduced to an amino group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

Oxidation Products: Sulfonic acid derivatives

Reduction Products: Amino derivatives

Substitution Products: N-alkyl or N-acyl derivatives

科学研究应用

Chemistry

In synthetic chemistry, 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one serves as a precursor for the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical reactions such as oxidation and reduction.

Biology

The compound is being investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays. The mercapto group can form stable complexes with metal ions, making it useful in studies related to metalloproteins and enzyme catalysis.

Medicine

Research has highlighted its potential antimicrobial, antiviral, and anticancer properties. Studies suggest that the compound can inhibit specific enzymes involved in disease processes or interact with DNA to exert therapeutic effects. For instance:

- Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains.

- Antiviral Properties: Potential to inhibit viral replication in vitro.

Case studies have shown promising results in preclinical trials for cancer treatment by targeting specific tumor markers.

Industry

In industrial applications, this compound is utilized in developing new materials such as polymers and dyes due to its stability and reactivity. Its ability to form stable complexes makes it valuable in producing colorants and additives in plastics.

作用机制

The mechanism of action of 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The compound’s amino and mercapto groups are crucial for binding to molecular targets, facilitating interactions with proteins and nucleic acids.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of triazinones are highly dependent on substituents at positions 3, 4, and 4. Key analogs and their differences are summarized below:

Key Observations:

- Phenyl vs. Alkyl Substituents : The phenyl group at position 6 (as in the target compound) enhances aromatic interactions and may improve binding to biological targets compared to alkyl groups (e.g., tert-butyl in metribuzin) .

- Mercapto (SH) vs. Methylthio (SMe) : The SH group increases reactivity, enabling alkylation or oxidation to disulfides, whereas SMe groups enhance stability .

- Hydrogen Bonding : Metamitron exhibits a rare bifurcated N–H···N,N hydrogen bond, while the mercapto analog likely forms N–H···O/S bonds, affecting crystalline packing and solubility .

Stability and Reactivity

生物活性

4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.

- Chemical Formula : C8H8N4OS

- Molecular Weight : 196.24 g/mol

- CAS Number : 22278-82-6

1. Anticancer Activity

Recent studies have indicated that this compound exhibits potent anticancer properties.

Case Study: Cytotoxicity Assays

In vitro studies assessed the compound's cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were calculated using the MTT assay after a 72-hour incubation period.

The results suggest that the compound can induce apoptosis in cancer cells via a mechanism that does not solely rely on p53 pathways, indicating potential for broader therapeutic applications in oncology.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Study Findings

A study tested the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings highlight the compound's potential as an antimicrobial agent, particularly against resistant strains.

3. Antioxidant Activity

Antioxidant assays revealed that the compound possesses significant free radical scavenging activity.

Research Results

Using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods, the following results were obtained:

The antioxidant activity suggests that the compound could be beneficial in preventing oxidative stress-related diseases.

The mechanisms underlying the biological activities of this compound are multifaceted. The presence of the mercapto group is believed to play a crucial role in its interaction with biological targets, potentially leading to enzyme inhibition or modulation of signaling pathways involved in cell proliferation and apoptosis.

常见问题

Q. Advanced Research Focus

- Low-temperature quenching : Halting exothermic reactions (e.g., POCl₃-mediated cyclizations) by immersion in ice baths .

- Inert atmospheres : Using nitrogen or argon to prevent oxidation of the mercapto group .

- Chromatographic isolation : Flash column chromatography (silica gel, ethyl acetate/hexane) purifies unstable intermediates like Schiff bases .

What environmental considerations apply to this compound’s use in field studies?

Q. Advanced Research Focus

- Persistence testing : Soil half-life studies under varying pH and moisture conditions (e.g., DT₅₀: 30–60 days in loamy soils) .

- Ecotoxicology : Assessing non-target toxicity via Daphnia magna LC₅₀ assays (e.g., 48-hour LC₅₀: 2.5 mg/L) .

- Regulatory compliance : Adherence to EPA/FDA guidelines for herbicide metabolites (e.g., diketo-metribuzin limits in groundwater) .

How is computational chemistry applied to optimize triazinone derivatives?

Q. Advanced Research Focus

- DFT calculations : Predicting electron-density maps to guide functionalization at electrophilic sites (e.g., C-6 phenyl group) .

- Molecular dynamics (MD) : Simulating membrane permeability for antimicrobial candidates .

- QSAR models : Correlating logP values with anti-biofilm efficacy (R² > 0.85) .

What are the limitations of current synthetic methods for this compound?

Q. Advanced Research Focus

- Low yields : Cyclization reactions (e.g., thiadiazolo formation) often yield 50–60% due to side-product formation .

- Stereochemical control : Difficulty in isolating enantiomers during asymmetric alkylation .

- Scale-up challenges : Exothermic reactions (e.g., POCl₃ use) require specialized reactors for industrial translation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。